trans-ACPD

Description

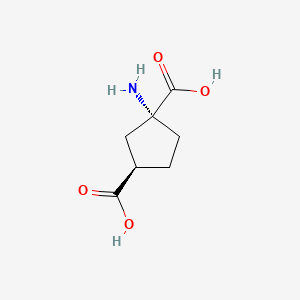

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-CLZZGJSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67684-64-4, 111900-33-5, 477331-06-9 | |

| Record name | NSC27386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of trans-ACPD

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate that has been instrumental in elucidating the physiological roles of metabotropic glutamate receptors (mGluRs). As a selective agonist for Group I and Group II mGluRs, this compound activates distinct intracellular signaling cascades, leading to a wide array of effects on neuronal excitability, synaptic transmission, and plasticity. This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, with a focus on its receptor targets, downstream signaling pathways, and the experimental methodologies used to characterize its effects. Quantitative data on its receptor affinity and potency are presented, and key signaling pathways are visualized. Detailed protocols for essential experimental techniques are also provided to facilitate further research in this area.

Introduction to this compound and Metabotropic Glutamate Receptors

This compound is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, both of which are active as agonists at metabotropic glutamate receptors (mGluRs).[1] mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal function through a variety of second messenger systems.[2] There are eight subtypes of mGluRs, classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.[3] this compound primarily acts on Group I and Group II mGluRs.[4]

-

Group I mGluRs include mGluR1 and mGluR5. They are typically located postsynaptically and are coupled to Gq/G11 proteins.[2][5] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Group II mGluRs consist of mGluR2 and mGluR3. These receptors are often found presynaptically, though postsynaptic localization also occurs.[5][6] They are coupled to Gi/Go proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6][7]

Mechanism of Action: Signaling Pathways

The activation of Group I and Group II mGluRs by this compound initiates distinct intracellular signaling cascades that ultimately mediate its diverse physiological effects in neurons.

Group I mGluR Signaling Pathway

Activation of mGluR1 and mGluR5 by this compound leads to the dissociation of the Gq/G11 protein alpha subunit, which in turn activates phospholipase C (PLC).[3][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] The resulting increase in cytosolic Ca2+ can activate a variety of downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs) and certain protein kinase C (PKC) isoforms. DAG, in conjunction with Ca2+, activates PKC, which can then phosphorylate a multitude of substrate proteins, including ion channels and other receptors, thereby modulating their activity.[8]

Caption: Group I mGluR signaling cascade initiated by this compound.

Group II mGluR Signaling Pathway

The activation of mGluR2 and mGluR3 by this compound leads to the activation of inhibitory Gi/Go proteins.[6] The activated alpha subunit of Gi/Go directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates a wide range of proteins, including ion channels and transcription factors. Therefore, inhibition of the adenylyl cyclase/cAMP/PKA pathway by this compound can have widespread effects on neuronal function, including modulation of ion channel conductance and gene expression. Additionally, the βγ subunits of the activated Gi/Go protein can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[6]

Caption: Group II mGluR signaling cascade initiated by this compound.

Quantitative Pharmacological Data

The potency of this compound varies across the different mGluR subtypes. The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound at several rat mGluRs.

| Receptor Subtype | EC50 (μM) | Reference |

| mGluR1 | 15 | [4] |

| mGluR2 | 2 | [4] |

| mGluR4 | ~800 | [4] |

| mGluR5 | 23 | [4] |

| PI Hydrolysis (hippocampal slices) | 51 | [4] |

| PI Hydrolysis (cerebellar granule cells) | 102 | [9] |

Note: EC50 values can vary depending on the expression system and assay conditions used.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), a direct downstream consequence of Group I mGluR activation.[9][10]

Experimental Workflow

Caption: Workflow for a phosphoinositide hydrolysis assay.

Detailed Protocol:

-

Cell Culture: Plate primary neurons (e.g., rat cerebellar granule cells or hippocampal neurons) in appropriate culture dishes and maintain until the desired stage of development.[9]

-

Radiolabeling: Incubate the neuronal cultures with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.[10]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl) for 10-20 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate upon receptor stimulation.[10]

-

Stimulation: Add this compound at various concentrations to the culture medium and incubate for a defined period (e.g., 30-60 minutes).

-

Termination and Lysis: Terminate the reaction by adding a cold acidic solution (e.g., trichloroacetic acid). Lyse the cells and collect the supernatant.

-

Separation of Inositol Phosphates: Neutralize the supernatant and apply it to an anion-exchange chromatography column (e.g., Dowex AG1-X8). Wash the column and elute the total inositol phosphates with a high salt buffer.[10]

-

Quantification: Determine the amount of [³H]-inositol phosphates in the eluate using liquid scintillation counting.

Intracellular Calcium Imaging

This technique allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) following the application of this compound.[11][12]

Experimental Workflow

Caption: Workflow for an intracellular calcium imaging experiment.

Detailed Protocol:

-

Cell Preparation: Culture neurons on glass coverslips suitable for microscopy.

-

Dye Loading: Incubate the coverslips with a cell-permeant calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological saline solution for 30-60 minutes at room temperature or 37°C.[12][13] A non-ionic surfactant like Pluronic F-127 is often included to aid in dye solubilization.[12]

-

De-esterification: Wash the cells and allow for an additional 30 minutes for the AM ester to be cleaved by intracellular esterases, trapping the active dye inside the cells.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source, appropriate filters for the chosen dye, and a sensitive camera.

-

Baseline Recording: Perfuse the cells with a control physiological solution and record baseline fluorescence for a few minutes.

-

Stimulation: Switch the perfusion to a solution containing this compound and continue recording the fluorescence changes.

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F). These values are proportional to the intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons and to study how this compound modulates ion channel function and synaptic transmission.[14][15]

Experimental Workflow

Caption: Workflow for a whole-cell patch-clamp experiment.

Detailed Protocol:

-

Preparation: Prepare acute brain slices or cultured neurons for recording. Place the preparation in a recording chamber and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.[16]

-

Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-7 MΩ using a micropipette puller. Fill the pipette with an intracellular solution containing ions that mimic the intracellular environment and, if desired, a fluorescent dye or biocytin for later morphological identification.[15]

-

Establishing a Recording: Under microscopic guidance, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[14]

-

Recording:

-

Voltage-Clamp: Clamp the membrane potential at a specific holding potential and record the currents flowing across the membrane. This is used to study the effects of this compound on specific ion channels or synaptic currents.

-

Current-Clamp: Inject a known amount of current (often zero) and record the resulting changes in the membrane potential. This is used to investigate the effects of this compound on neuronal excitability, such as depolarization or hyperpolarization.

-

-

Drug Application: After obtaining a stable baseline recording, apply this compound to the bath via the perfusion system and record the resulting changes in currents or membrane potential.

Conclusion

This compound has been an invaluable pharmacological tool for probing the function of metabotropic glutamate receptors in the nervous system. Its ability to selectively activate Group I and Group II mGluRs has allowed for the detailed dissection of their distinct signaling pathways and downstream physiological effects. The activation of Gq-coupled Group I mGluRs by this compound leads to phosphoinositide hydrolysis and intracellular calcium mobilization, while its activation of Gi/o-coupled Group II mGluRs results in the inhibition of adenylyl cyclase. These signaling events translate into complex modulatory actions on neuronal excitability, synaptic strength, and plasticity. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted roles of mGluR activation in both normal brain function and in the context of neurological and psychiatric disorders. A thorough understanding of the mechanism of action of compounds like this compound is crucial for the development of novel therapeutic agents targeting the metabotropic glutamate receptor system.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | GluR | TargetMol [targetmol.com]

- 5. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Group II Metabotropic Glutamate Receptors Induces Long-Term Depression of Synaptic Transmission in the Rat Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. 2.7. Calcium imaging [bio-protocol.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. 2.1.2. Whole-cell patch clamp recordings [bio-protocol.org]

The Multifaceted Role of trans-ACPD in Hippocampal Function: A Technical Guide

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the complex and multifaceted functions of (±)-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a selective agonist of metabotropic glutamate receptors (mGluRs), within the hippocampus. This brain region is critical for learning and memory, and understanding the modulatory actions of compounds like this compound is paramount for the development of novel therapeutics targeting cognitive and neurological disorders.

Modulation of Synaptic Transmission and Plasticity

This compound exerts a profound and often bidirectional influence on synaptic communication and the long-term plasticity of hippocampal circuits, primarily through the activation of Group I and Group II mGluRs.[1] Its effects are highly dependent on the concentration used, the specific hippocampal subfield, and the prevailing level of neuronal activity.

Effects on Basal Synaptic Transmission

At various concentrations, this compound has been shown to both depress and enhance synaptic transmission. In the CA1 region of the hippocampus, application of this compound can lead to a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs).[2][3] This inhibitory effect is not limited to a single neurotransmitter system, as this compound has been found to reduce synaptic responses mediated by NMDA, non-NMDA, and GABA receptors.[2] In contrast, other studies have reported an enhancement of synaptic transmission under specific experimental conditions.

| Concentration | Hippocampal Region | Effect on Synaptic Transmission | Reference |

| 10-200 µM | Neocortical Slices | Dose-dependent decrease in the frequency of spontaneous epileptiform events | [4] |

| 100-250 µM | CA1 | Reversible inhibition of extracellularly recorded EPSPs | [5] |

Table 1: Concentration-Dependent Effects of this compound on Synaptic Events. This table summarizes the varied effects of different concentrations of this compound on synaptic transmission in the hippocampus and related cortical structures.

Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

This compound plays a significant role in modulating long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms widely believed to underlie learning and memory.

-

Long-Term Potentiation (LTP): this compound has been demonstrated to enhance both short-term potentiation (STP) and LTP in the CA1 region following tetanic stimulation.[6] This enhancement is thought to occur through the inositol phosphate signaling pathway.[6] However, at high concentrations (100 µM), this compound alone does not induce LTP of low-frequency EPSPs.[6]

-

Long-Term Depression (LTD): The activation of mGluRs is a key mechanism for the induction of certain forms of LTD. While specific quantitative data for this compound-induced LTD is less prevalent in the provided search results, the involvement of Group I mGluRs in LTD is well-established.

Intracellular Signaling Pathways Activated by this compound

This compound initiates a cascade of intracellular events by activating G-protein coupled mGluRs. The primary signaling pathways implicated are the phosphoinositide hydrolysis pathway and the modulation of cyclic AMP (cAMP) levels.

Phosphoinositide Hydrolysis Pathway

Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound leads to the stimulation of phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7]

-

DAG , along with elevated intracellular Ca2+, activates protein kinase C (PKC).[9] PKC, in turn, can phosphorylate a variety of substrate proteins, leading to downstream cellular effects, including the modulation of ion channels and receptors.[10]

Modulation of Cyclic AMP (cAMP)

This compound has also been shown to increase the accumulation of cyclic AMP (cAMP) in hippocampal slices.[11][12] This effect is interesting as Group II and III mGluRs are typically coupled to the inhibition of adenylyl cyclase.[13] The mechanism appears to involve a potentiation of the cAMP response to endogenous adenosine, suggesting a complex interplay between different receptor systems.[14]

Experimental Protocols

The following are generalized protocols for the preparation of acute hippocampal slices and subsequent electrophysiological recording, based on established methodologies.[15][16][17][18][19]

Preparation of Acute Hippocampal Slices

-

Animal Anesthesia and Euthanasia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane or pentobarbital) following approved institutional guidelines. Perform euthanasia via decapitation.

-

Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. The composition of a typical cutting solution is provided in Table 2. Mount the brain on a vibratome stage and cut 300-400 µm thick transverse hippocampal slices.

-

Incubation and Recovery: Transfer the slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) (see Table 2 for composition) bubbled with 95% O2 / 5% CO2. Allow the slices to recover at 32-35°C for at least 30 minutes, followed by storage at room temperature until recording.

| Compound | Cutting Solution (mM) | aCSF (mM) |

| N-Methyl-D-glucamine (NMDG) | 92 | - |

| NaCl | - | 125 |

| KCl | 2.5 | 2.5 |

| NaH2PO4 | 1.25 | 1.25 |

| NaHCO3 | 30 | 25 |

| HEPES | 20 | - |

| Glucose | 25 | 25 |

| Thiourea | 2 | - |

| Na-ascorbate | 5 | - |

| Na-pyruvate | 3 | - |

| CaCl2 | 0.5 | 2 |

| MgSO4 | 10 | - |

| MgCl2 | - | 1 |

Table 2: Composition of Cutting Solution and Artificial Cerebrospinal Fluid (aCSF). This table provides representative compositions for the solutions used in the preparation and maintenance of acute hippocampal slices.

Electrophysiological Recording

-

Slice Transfer: Place a single hippocampal slice in the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at 32-34°C.

-

Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes before any experimental manipulation.

-

Drug Application: Apply this compound at the desired concentration by adding it to the perfusing aCSF.

-

LTP/LTD Induction: To induce LTP, a common protocol is theta-burst stimulation (TBS), which consists of trains of high-frequency bursts (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz).[20][21][22][23][24] For LTD induction, a prolonged period of low-frequency stimulation (LFS) (e.g., 1-5 Hz for 5-15 minutes) is typically used.

Conclusion

This compound serves as a powerful pharmacological tool to investigate the roles of metabotropic glutamate receptors in hippocampal physiology. Its ability to modulate synaptic transmission and plasticity through multiple intracellular signaling pathways highlights the complexity of glutamatergic signaling in the brain. A thorough understanding of these mechanisms is essential for the rational design of novel therapeutic agents for a range of neurological and psychiatric conditions where hippocampal function is compromised. This guide provides a foundational overview for researchers and professionals in the field, summarizing key findings and providing standardized protocols to facilitate further investigation.

References

- 1. This compound | GluR | TargetMol [targetmol.com]

- 2. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound depresses synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Group 1 metabotropic glutamate receptor 5 is involved in synaptically-induced Ca2+-spikes and cell death in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Glutamate-mediated activation of protein kinase C in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transient protein kinase C activation primes long-term depression and suppresses long-term potentiation of synaptic transmission in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of metabotropic glutamate receptors in the hippocampus increases cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of metabotropic glutamate receptors increases cAMP accumulation in hippocampus by potentiating responses to endogenous adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hippocampal slice preparation for electrophysiology [protocols.io]

- 17. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]

- 19. Preparing Viable Hippocampal Slices from Adult Mice for the Study of Sharp Wave-ripples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Theta-burst LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

An In-depth Technical Guide to trans-ACPD as a Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of the neurotransmitter glutamate that has been instrumental in the characterization of metabotropic glutamate receptors (mGluRs). As a broad-spectrum agonist, this compound selectively activates mGluRs without significantly acting on ionotropic glutamate receptors, making it a valuable pharmacological tool. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile at various mGluR subtypes, and the downstream signaling pathways it modulates. Detailed experimental protocols for assays commonly used to characterize this compound and other mGluR ligands are also presented to facilitate further research and drug development in this field.

Introduction to this compound

This compound is a racemic mixture of the (1S,3R)- and (1R,3S)-ACPD enantiomers.[1] It serves as a selective agonist for metabotropic glutamate receptors, with notable activity at both Group I and Group II mGluRs.[1][2] Its rigid structure mimics a specific conformation of glutamate, allowing it to bind to and activate mGluRs, which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. The selective activation of mGluRs by this compound, without significant effects on the rapid synaptic transmission mediated by ionotropic glutamate receptors, has made it an essential tool for dissecting the physiological and pathophysiological roles of these receptors in the central nervous system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid |

| Synonyms | trans-(±)-ACPD, (±)-trans-1-Amino-1,3-dicarboxycyclopentane |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 67684-64-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (with gentle warming) and 1eq. NaOH.[1] |

| Purity (Typical) | ≥99% (HPLC)[1] |

Pharmacological Profile of this compound at mGluR Subtypes

This compound exhibits a broad agonist activity across Group I and Group II metabotropic glutamate receptors. Its potency, typically measured as the half-maximal effective concentration (EC₅₀), varies across the different mGluR subtypes. The available quantitative data for this compound's activity is summarized in the tables below. It is important to note that specific inhibition constant (Ki) values from competitive binding assays for this compound are not widely reported in the literature, as studies have predominantly focused on its functional agonist activity.

Table 3.1: Agonist Potency (EC₅₀) of this compound at mGluR Subtypes

| mGluR Subtype | Group | EC₅₀ (μM) | Cell Line/System | Assay Type | Reference(s) |

| mGluR1 | I | 15 | Recombinant | Phosphoinositide Hydrolysis | [1][2] |

| mGluR2 | II | 2 | Recombinant | cAMP accumulation | [1][2] |

| mGluR3 | II | - | - | - | - |

| mGluR4 | III | ~800 | Recombinant | cAMP accumulation | [1][2] |

| mGluR5 | I | 23 | Recombinant | Phosphoinositide Hydrolysis | [1][2] |

| mGluR6 | III | - | - | - | - |

| mGluR7 | III | - | - | - | - |

| mGluR8 | III | - | - | - | - |

Table 3.2: Inhibitory Concentration (IC₅₀) of this compound in Binding Assays

| Radioligand | Receptor | IC₅₀ (μM) | Tissue/Cell Preparation | Reference(s) |

| [³H]L-Quisqualic Acid | mGluR1a | 4.0 | Recombinant human mGluR1a | [3] |

Signaling Pathways Activated by this compound

The activation of different mGluR groups by this compound initiates distinct intracellular signaling cascades.

Group I mGluR Signaling (mGluR1 and mGluR5)

Group I mGluRs are coupled to Gq/G₁₁ proteins. Upon activation by this compound, these G-proteins stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores. DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluR Signaling

Both Group II and Group III mGluRs are coupled to Gi/o proteins. Activation of these receptors by agonists like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Detailed Experimental Protocols

The following section details common experimental protocols used to assess the activity of compounds like this compound at metabotropic glutamate receptors.

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO cells) transiently or stably expressing the mGluR subtype of interest.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]L-quisqualic acid for mGluR1a), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known mGluR agonist or antagonist.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the mGluR of interest as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

In a 96-well plate, add the cell membrane preparation, varying concentrations of the agonist (this compound), and a fixed concentration of GDP (to ensure the G-proteins are in an inactive state).

-

Initiate the reaction by adding a mixture containing [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) of the agonist.

-

Intracellular Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled mGluRs (Group I) by detecting the transient increase in intracellular calcium concentration.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate adherent cells expressing the Group I mGluR subtype in a 96-well, black-walled, clear-bottom plate.

-

Prepare a loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological saline buffer.

-

Remove the culture medium from the cells and wash them with the saline buffer.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

-

Wash the cells to remove the excess dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

-

Measure the baseline fluorescence intensity.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the ΔF or the peak fluorescence as a function of the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the EC₅₀ value.

-

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity mediated by Gi/o-coupled mGluRs (Group II and III).

Methodology:

-

Cell Preparation:

-

Culture cells expressing the Group II or III mGluR subtype of interest.

-

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Treat the cells with varying concentrations of this compound.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or GloSensor-based assays).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

Fit the data to an inhibitory dose-response curve to determine the IC₅₀ value, which in this functional context represents the EC₅₀ for the inhibitory effect.

-

Conclusion

This compound remains a cornerstone pharmacological tool for the study of metabotropic glutamate receptors. Its ability to broadly activate Group I and II mGluRs has provided invaluable insights into the diverse roles of these receptors in synaptic plasticity, neuronal excitability, and various neurological and psychiatric disorders. The quantitative data and detailed experimental protocols presented in this guide offer a robust resource for researchers and drug development professionals aiming to further elucidate the complex pharmacology of the mGluR family and to identify novel therapeutic agents targeting this important class of receptors. The continued application of these and more advanced techniques will undoubtedly lead to a deeper understanding of glutamate signaling and the development of innovative treatments for a range of central nervous system disorders.

References

- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 2. This compound | GluR | TargetMol [targetmol.com]

- 3. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Tool in Glutamate Research: A Technical History of trans-ACPD

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Pharmacological Profiling of (±)-trans-1-Aminocyclopentane-1,3-dicarboxylic Acid (trans-ACPD)

Introduction

(±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as this compound, has played a pivotal role in unraveling the complexities of metabotropic glutamate receptor (mGluR) function. As a conformationally restricted analog of glutamate, it was instrumental in the early pharmacological characterization of these receptors, distinguishing their activity from the ionotropic glutamate receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental findings related to this compound, offering researchers a detailed resource for understanding its development and application.

Discovery and Historical Context

The journey of this compound from a novel chemical entity to a cornerstone of neuroscience research began with the quest for glutamate analogs that could selectively target different receptor subtypes. While the synthesis of various cyclic amino acids had been explored for some time, the specific application of this compound as a tool to probe a new class of glutamate receptors emerged in the late 1980s and early 1990s. This period was marked by the groundbreaking discovery that glutamate, the primary excitatory neurotransmitter in the central nervous system, could activate receptors coupled to intracellular second messenger systems, subsequently named metabotropic glutamate receptors.

Early studies in the early 1990s were crucial in establishing this compound as a selective agonist for these newly identified mGluRs. Researchers demonstrated its ability to stimulate phosphoinositide hydrolysis in neonatal rat brain, a hallmark of Gq-coupled receptor activation, with the (1S,3R) enantiomer being significantly more potent than the (1R,3S) enantiomer[1]. This stereoselectivity provided strong evidence for a specific receptor-mediated mechanism. These seminal findings opened the door for a plethora of studies that used this compound to elucidate the physiological roles of mGluRs in synaptic transmission, plasticity, and various neurological disorders.

Synthesis of (±)-trans-ACPD

The synthesis of the racemic mixture of this compound can be achieved through various routes. One common approach involves the Bucherer-Bergs reaction to form a hydantoin intermediate from a cyclopentanone precursor, followed by hydrolysis.

Experimental Protocol: Synthesis via Bucherer-Bergs Reaction

Materials:

-

1,3-Cyclopentanedione

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydantoin Formation:

-

In a round-bottom flask, dissolve 1,3-cyclopentanedione in a mixture of ethanol and water.

-

Add potassium cyanide and ammonium carbonate to the solution.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Hydrolysis to Amino Acid:

-

Acidify the reaction mixture with concentrated hydrochloric acid and heat under reflux to hydrolyze the hydantoin intermediate. This step will yield the hydrochloride salt of the amino acid.

-

Alternatively, alkaline hydrolysis can be performed using a solution of sodium hydroxide, followed by acidification to precipitate the amino acid.

-

-

Purification:

-

Cool the hydrolyzed mixture and collect the precipitated crude product by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure (±)-trans-1-aminocyclopentane-1,3-dicarboxylic acid.

-

The final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

-

Pharmacological Profile and Mechanism of Action

This compound is a non-selective agonist for Group I and Group II metabotropic glutamate receptors. It is an equimolecular mixture of the (1S,3R) and (1R,3S) enantiomers, with the (1S,3R)-ACPD isomer being the more active form at most mGluRs[1].

Quantitative Data on Receptor Activity

The following table summarizes the potency of (±)-trans-ACPD at various mGluR subtypes.

| Receptor Subtype | EC₅₀ (μM) |

| mGluR1 | 15[2][3] |

| mGluR2 | 2[2][3] |

| mGluR5 | 23[2][3] |

| mGluR4 | ~800[2][3] |

Signaling Pathways

This compound activates distinct downstream signaling cascades depending on the mGluR subtype it binds to.

-

Group I mGluRs (mGluR1 and mGluR5): Activation of these receptors by this compound leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Group II mGluRs (mGluR2 and mGluR3): Stimulation of these receptors by this compound results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Signaling pathways activated by this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological effects of this compound.

Phosphoinositide Hydrolysis Assay ([³H]-Inositol Phosphate Accumulation)

This assay measures the activation of Gq-coupled mGluRs by quantifying the accumulation of [³H]-inositol phosphates following receptor stimulation in the presence of [³H]-myo-inositol.

Materials:

-

Cell culture expressing the mGluR of interest or primary neuronal cultures.

-

[³H]-myo-inositol

-

Agonist (this compound) and antagonist solutions

-

Lithium chloride (LiCl) solution

-

Perchloric acid (PCA)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling:

-

Plate cells in appropriate culture plates and allow them to adhere.

-

Incubate the cells overnight in inositol-free medium containing [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

-

Agonist Stimulation:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor stimulation.

-

Add this compound at various concentrations to the wells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Incubate on ice to allow for cell lysis and protein precipitation.

-

Neutralize the extracts with a suitable buffer.

-

-

Chromatographic Separation:

-

Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove unbound [³H]-myo-inositol.

-

Elute the total [³H]-inositol phosphates with a high-molarity ammonium formate/formic acid solution.

-

-

Quantification:

-

Add the eluted fraction to a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Data are typically expressed as a percentage of the total radioactivity incorporated into the cells.

-

Workflow for the phosphoinositide hydrolysis assay.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled mGluRs using a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

Cells expressing the mGluR of interest plated on glass coverslips or in a multi-well plate.

-

Fura-2 AM (acetoxymethyl ester form of Fura-2)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Agonist (this compound) solution

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. Pluronic F-127 aids in the dispersion of the nonpolar Fura-2 AM in the aqueous buffer.

-

Incubate the cells with the loading buffer in the dark at room temperature or 37°C for 30-60 minutes. During this time, the Fura-2 AM crosses the cell membrane and is cleaved by intracellular esterases, trapping the fluorescent Fura-2 in the cytoplasm.

-

-

Washing:

-

Gently wash the cells with HBSS to remove extracellular dye.

-

-

Imaging and Stimulation:

-

Mount the coverslip on the microscope stage or place the multi-well plate in the reader.

-

Acquire a baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Add the this compound solution to the cells while continuously recording the fluorescence ratio.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

-

The change in this ratio over time reflects the calcium mobilization in response to receptor activation.

-

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity by Gi-coupled mGluRs. The assay typically involves stimulating adenylyl cyclase with forskolin and then measuring the ability of this compound to inhibit this stimulation.

Materials:

-

Cells expressing the Gi-coupled mGluR of interest.

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

Agonist (this compound) solution

-

cAMP assay kit (e.g., based on TR-FRET, AlphaScreen, or ELISA)

Procedure:

-

Cell Preparation:

-

Plate cells in a multi-well plate and allow them to adhere.

-

-

Assay Incubation:

-

Pre-incubate the cells with IBMX to prevent the degradation of cAMP.

-

Add this compound at various concentrations.

-

Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubate the plate at 37°C for a defined period.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

Perform the cAMP measurement following the kit's instructions. These kits typically involve a competitive binding assay where the cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the experimental samples from the standard curve.

-

The inhibitory effect of this compound is seen as a decrease in the forskolin-stimulated cAMP accumulation.

-

Conclusion

This compound has been an indispensable pharmacological tool that has significantly advanced our understanding of metabotropic glutamate receptors. Its ability to selectively activate these receptors has allowed for the detailed characterization of their signaling pathways and physiological functions. While more subtype-selective agonists and antagonists have since been developed, the foundational knowledge gained from studies using this compound remains a cornerstone of modern glutamate research. This guide provides a comprehensive resource for researchers, offering insights into the history, synthesis, and key experimental methodologies associated with this important molecule.

References

A Technical Guide to trans-ACPD Signaling in Cerebellar Purkinje Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core signaling pathways activated by trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) in cerebellar Purkinje cells. It provides a detailed overview of the molecular mechanisms, quantitative data from key experiments, and comprehensive experimental protocols relevant to the study of this critical pathway in neuroscience and drug development.

Core Signaling Pathways of this compound in Purkinje Cells

This compound is a selective agonist for metabotropic glutamate receptors (mGluRs), primarily activating Group I and Group II mGluRs.[1][2] In cerebellar Purkinje cells, the effects of this compound are predominantly mediated by the mGluR1 subtype, a key molecule in the regulation of synaptic transmission, plasticity, and excitability.[3] Activation of mGluR1 by this compound initiates a cascade of intracellular events that significantly modulate Purkinje cell function.

The canonical signaling pathway begins with the binding of this compound to mGluR1, which is coupled to a Gq/11 type G-protein.[4] This activation leads to the dissociation of the G-protein subunits, with the Gαq/11 subunit activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores.[5][6] This mobilization of intracellular calcium is a hallmark of this compound signaling in Purkinje cells, leading to a significant and rapid increase in dendritic and somatic calcium concentrations.[5][7] This calcium signal is crucial for the induction of synaptic plasticity, such as long-term depression (LTD).[8][9]

Simultaneously, DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). The activation of the mGluR1 pathway can also lead to the generation of a slow excitatory postsynaptic current (EPSC) and a net inward current, contributing to membrane depolarization.[5][6][7] This inward current is associated with an increase in membrane conductance and is sensitive to the intracellular calcium chelator BAPTA, suggesting a dependence on the prior calcium mobilization.[5] Furthermore, this signaling cascade can modulate the function of other receptors, notably suppressing the responses of ionotropic AMPA receptors.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the effects of this compound in cerebellar Purkinje cells.

Table 1: this compound Concentration and Application

| Parameter | Value | Cell Type | Reference |

| Agonist Concentration | ≤ 100 µM | Cultured Mouse Purkinje Neurons | [5][6] |

| Agonist Concentration | 100 µM | Rat Cerebellar Slices | [7] |

| Agonist Concentration | 10 µM (for inward current) | Cultured Mouse Purkinje Neurons | [5][6] |

| Application Duration | 1 - 5 seconds | Cultured Mouse Purkinje Neurons | [5][6] |

| EC50 at mGluR1 | 15 µM | Recombinant systems | [1][11] |

| EC50 at mGluR2 | 2 µM | Recombinant systems | [1][11] |

| EC50 at mGluR5 | 23 µM | Recombinant systems | [1][11] |

Table 2: Electrophysiological and Calcium Signaling Responses

| Parameter | Value | Conditions | Reference |

| Dendritic Ca²⁺ Increase | 200 - 600 nM | Application of ≤ 100 µM this compound | [5][6] |

| Time to Basal Ca²⁺ Level | 10 - 30 seconds | Following brief this compound pulse | [5][6] |

| Inward Current | Small, associated with increased conductance | Application of 10 µM this compound | [5][6] |

| Suppression of L-AMPA response | Long-lasting (up to ~60 min) | Co-application with L-AMPA | [10] |

| Antagonist Concentration (L-AP3) | 100 µM | To block Ca²⁺ increase and inward current | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the inward current and changes in membrane potential induced by this compound.

Protocol:

-

Slice Preparation:

-

Anesthetize and decapitate a young rat or mouse (e.g., P12-P21).[12]

-

Rapidly remove the cerebellum and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 25 glucose.[12]

-

Cut sagittal slices (250-300 µm thick) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber on the stage of an upright microscope equipped with DIC optics.

-

Continuously perfuse the slice with oxygenated aCSF at a rate of 1.5-2 mL/min.[13]

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.[13][14]

-

Fill the pipette with an intracellular solution, for example (in mM): 140 K-gluconate, 7 KCl, 10 HEPES, 0.02 EGTA, 2 MgCl₂, 2 Na₂ATP, 0.5 NaGTP, pH adjusted to 7.3 with KOH.

-

-

Recording Procedure:

-

Visually identify a Purkinje cell soma.

-

Approach the cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Switch to voltage-clamp mode (holding potential, e.g., -70 mV) to record currents or current-clamp mode to record membrane potential.

-

Apply this compound via the perfusion system and record the resulting electrical activity.

-

Fura-2 Microfluorimetric Calcium Imaging

This method is employed to measure the changes in intracellular calcium concentration following the application of this compound.

Protocol:

-

Cell Preparation and Dye Loading:

-

For cultured neurons, plate cells on glass coverslips.[15]

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM in dry DMSO).[16]

-

Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., aCSF or Hanks' Balanced Salt Solution) to a final loading concentration of 1-5 µM.[15]

-

Incubate the cells with the Fura-2 AM solution for 30-45 minutes at room temperature or 37°C in the dark.[16][17]

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

-

Imaging Setup:

-

Mount the coverslip with the loaded cells in an imaging chamber on an inverted fluorescence microscope.

-

Use a light source capable of alternating excitation wavelengths between 340 nm and 380 nm.

-

Capture the fluorescence emission at ~510 nm using a sensitive camera.[15]

-

-

Image Acquisition and Analysis:

-

Acquire a baseline recording of fluorescence ratios (F340/F380) before applying any stimulus.

-

Apply this compound to the cells via a perfusion system.

-

Continuously record the changes in fluorescence intensity at both excitation wavelengths.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. This ratio can be converted to absolute calcium concentrations using a calibration procedure with ionophores (e.g., ionomycin) and calcium-free/saturating calcium solutions.[16]

-

References

- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 2. mGlu receptor review [hellobio.com]

- 3. Type-1 metabotropic glutamate receptor signaling in... | F1000Research [f1000research.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced Ca2+ signals in cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synaptic Plasticity and Calcium Signaling in Purkinje Cells of the Central Cerebellar Lobes of Mormyrid Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+ Signaling in Cerebellar Purkinje Neurons - EDITORIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | GluR | TargetMol [targetmol.com]

- 12. Compartmental models of rat cerebellar Purkinje cells based on simultaneous somatic and dendritic patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. brainvta.tech [brainvta.tech]

- 16. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]

A Comprehensive Technical Guide to the Pharmacological Properties of trans-ACPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-ACPD, or (±)-1-aminocyclopentane-trans-1,3-dicarboxylic acid, is a conformationally restricted analog of glutamate and a classical agonist for metabotropic glutamate receptors (mGluRs). As a racemic mixture of the active (1S,3R)-ACPD and the less active (1R,3S)-ACPD enantiomers, it has been an invaluable pharmacological tool for elucidating the physiological roles of mGluRs in the central nervous system. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Properties

This compound is a selective agonist for Group I and Group II metabotropic glutamate receptors. Its activation of these G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades, leading to a wide array of effects on neuronal excitability, synaptic transmission, and plasticity.

Quantitative Data Presentation

The following tables summarize the key quantitative pharmacological data for this compound, providing a comparative overview of its potency and efficacy at various mGluR subtypes and its impact on downstream signaling pathways and physiological processes.

Table 1: Receptor Binding Affinity and Potency of this compound

| Receptor Subtype | Agonist Activity (EC50) | Cell Type | Reference |

| mGluR1 | 15 µM | Recombinant CHO cells | [1] |

| mGluR2 | 2 µM | Recombinant CHO cells | [1] |

| mGluR5 | 23 µM | Recombinant CHO cells | [1] |

| mGluR4 | ~800 µM | Recombinant baby hamster kidney cells | [1] |

Table 2: In Vitro Functional Effects of this compound

| Functional Assay | Effect | Preparation | Concentration/EC50 | Reference |

| Phosphoinositide Hydrolysis | Stimulation | Neonatal rat hippocampal slices | EC50 = 51 µM | [1] |

| cAMP Accumulation | Stimulation | Adult rat cerebral cortex slices | EC50 = 47.8 µM | |

| Intracellular Ca2+ Mobilization | Increase in dendritic Ca2+ (200-600 nM) | Cultured mouse Purkinje neurons | ≤ 100 µM | |

| Inward Current | Small inward current with increased membrane conductance | Cultured mouse Purkinje neurons | 10 µM | |

| Membrane Potential (Basolateral Amygdala) | Hyperpolarization | Rat basolateral amygdala neurons | - | |

| Synaptic Transmission (Hippocampus CA1) | Reduction of NMDA, non-NMDA, and GABA receptor-mediated components | Rat hippocampal slices | - | |

| Long-Term Potentiation (LTP) | Enhancement of STP and LTP | Rat hippocampal slices | - | [2] |

| Epileptiform Activity | Dose-dependent decrease in frequency, increase in afterpotential duration | Rat neocortical slices (Mg2+-free medium) | 10-200 µM | [3] |

Table 3: In Vivo Effects of this compound

| In Vivo Model | Effect | Species | Dose | Reference |

| Neonatal Convulsions | Induction of clonic convulsions | Neonatal rats | ED50 = 100 mg/kg | |

| Nociception (Biting Behavior) | Increased biting behavior | Mice | - | [1] |

| Neurotransmitter Release (Prefrontal Cortex) | Dose-related increase in GABA release | Young rats | 100, 500, 1000 µM |

Signaling Pathways

This compound exerts its effects by activating distinct G-protein-coupled signaling cascades.

Group I mGluR Signaling Pathway

Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Group II mGluR Signaling Pathway

Activation of Group II mGluRs (mGluR2 and mGluR3) by this compound couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Radioligand Binding Assay

This protocol is a general framework for determining the binding affinity of this compound to specific mGluR subtypes expressed in a recombinant cell line.

Methodology:

-

Membrane Preparation: Cells stably expressing the mGluR subtype of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]quisqualate for Group I mGluRs) and a range of concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand.

-

Separation: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration following the application of this compound.

Methodology:

-

Cell Loading: Adherent cells on coverslips are incubated with Fura-2 acetoxymethyl (AM) ester in a physiological salt solution. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, esterases cleave the AM group, trapping the Fura-2 in its active, Ca2+-sensitive form.

-

Imaging: The coverslip is mounted on a fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Data Acquisition: A baseline fluorescence ratio (F340/F380) is recorded before the application of this compound. After drug application, the change in the fluorescence ratio is monitored over time.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration. An increase in this ratio indicates an increase in intracellular Ca2+.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general method for recording ion channel currents in response to this compound application in cultured neurons or brain slices.

Methodology:

-

Preparation: Neurons are prepared either as primary cultures on coverslips or as acute brain slices. The preparation is placed in a recording chamber on the stage of an upright microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-5 MΩ. The pipette is filled with an internal solution containing ions that mimic the intracellular environment and often includes a fluorescent dye for cell visualization.

-

Giga-seal Formation: The micropipette is lowered onto the surface of a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: The neuron's membrane potential is clamped at a specific holding potential using a patch-clamp amplifier. The current required to maintain this holding potential is recorded.

-

Drug Application: A baseline current is recorded before applying this compound to the perfusion solution. The change in the holding current upon drug application reflects the net flow of ions across the membrane in response to mGluR activation.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of metabotropic glutamate receptors. Its well-characterized agonistic activity at Group I and Group II mGluRs, coupled with its diverse effects on intracellular signaling and neuronal function, provides a robust platform for exploring the therapeutic potential of targeting these receptors in various neurological and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this dynamic field.

References

- 1. This compound | GluR | TargetMol [targetmol.com]

- 2. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Receptor Binding Affinity and Selectivity of trans-ACPD

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a classical agonist for metabotropic glutamate receptors (mGluRs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support research and drug development efforts targeting the glutamatergic system.

Introduction to this compound and Metabotropic Glutamate Receptors

This compound is a conformationally restricted analog of glutamate that has been instrumental in the characterization of metabotropic glutamate receptors. Unlike ionotropic glutamate receptors, which form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. There are eight mGluR subtypes (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/11 proteins and their activation stimulates phospholipase C (PLC), leading to phosphoinositide hydrolysis and subsequent intracellular calcium mobilization.[1][2]

-

Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase.[3]

This compound is a non-selective agonist that primarily acts on Group I and Group II mGluRs.[4][5] Its ability to activate these receptors has made it a valuable tool for studying their physiological roles in the central nervous system.

Quantitative Binding and Functional Data

The following tables summarize the reported binding affinity (IC50) and functional potency (EC50) of this compound for various mGluR subtypes. These values are critical for understanding its selectivity profile and for designing experiments to probe the function of specific mGluR subtypes.

| Receptor Subtype | Ligand | Assay Type | Value (µM) | Reference |

| mGluR1a | This compound | [3H]L-quisqualic acid displacement | 4.0 | [6] |

Table 1: Binding Affinity (IC50) of this compound for mGluR1a. This table presents the concentration of this compound required to displace 50% of the radioligand [3H]L-quisqualic acid from the human mGluR1a subtype expressed in Sf9 insect cells.

| Receptor Subtype | Agonist | Assay Type | Value (µM) | Reference |

| mGluR1 | This compound | Phosphoinositide Hydrolysis | 15 | [5][7] |

| mGluR2 | This compound | cAMP Inhibition | 2 | [5][7] |

| mGluR4 | This compound | cAMP Inhibition | ~800 | [5][7] |

| mGluR5 | This compound | Phosphoinositide Hydrolysis | 23 | [5][7] |

Table 2: Functional Potency (EC50) of this compound at various mGluR Subtypes. This table summarizes the concentration of this compound required to elicit a half-maximal response in functional assays. For Group I mGluRs (mGluR1 and mGluR5), this is measured by phosphoinositide hydrolysis, while for Group II and III mGluRs (mGluR2 and mGluR4), it is measured by the inhibition of adenylyl cyclase (cAMP accumulation).

Signaling Pathways

The activation of mGluRs by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype. The following diagrams illustrate the canonical signaling pathways for Group I and Group II/III mGluRs.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound at metabotropic glutamate receptors.

Radioligand Binding Assay (Competitive)